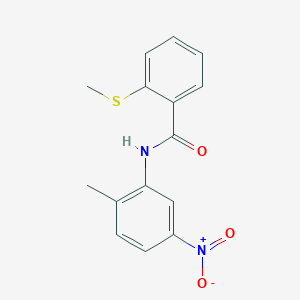
3-(4-chlorobenzyl)-1-cyclohexyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-1-cyclohexyl-2,5-pyrrolidinedione, commonly known as CCPP, is a chemical compound that belongs to the family of N-substituted lactams. It is an important intermediate in the synthesis of various pharmaceutical drugs, including anticonvulsants, sedatives, and hypnotics. CCPP has gained significant attention from the scientific community due to its potential therapeutic properties and its ability to modulate various biological processes.
作用机制
The exact mechanism of action of CCPP is not fully understood. However, it is believed to modulate the activity of various neurotransmitter receptors in the brain, including GABA and glutamate receptors. CCPP has been shown to enhance the activity of GABA receptors, which results in an increase in inhibitory neurotransmission and a decrease in neuronal excitability. CCPP has also been shown to block the activity of glutamate receptors, which results in a decrease in excitatory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
CCPP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anticonvulsant, sedative, and hypnotic activity in animal models. CCPP has also been shown to modulate various biological processes, including ion channels, GABA receptors, and glutamate receptors. CCPP has been shown to enhance the activity of GABA receptors, which results in an increase in inhibitory neurotransmission and a decrease in neuronal excitability. CCPP has also been shown to block the activity of glutamate receptors, which results in a decrease in excitatory neurotransmission and a decrease in neuronal excitability.
实验室实验的优点和局限性
CCPP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CCPP is also relatively inexpensive compared to other compounds with similar activity. However, there are some limitations to using CCPP in lab experiments. CCPP has a relatively low solubility in water, which can make it difficult to administer in certain experiments. CCPP also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of CCPP. One potential area of research is the development of new drugs that are based on the structure of CCPP. CCPP has been shown to possess a wide range of therapeutic properties, and there is potential to develop new drugs that are more effective and have fewer side effects. Another potential area of research is the study of the long-term effects of CCPP. CCPP has a relatively short half-life, and it is not clear what the long-term effects of chronic CCPP exposure might be. Finally, there is potential to study the effects of CCPP on other biological processes, such as inflammation and oxidative stress. CCPP has been shown to modulate various biological processes, and there is potential to explore its effects on other systems in the body.
合成方法
The synthesis of CCPP involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with maleic anhydride to yield CCPP. The overall reaction can be represented as follows:
科学研究应用
CCPP has been extensively studied for its potential therapeutic properties. It has been shown to possess anticonvulsant, sedative, and hypnotic activity in animal models. CCPP has also been investigated for its ability to modulate various biological processes, including ion channels, GABA receptors, and glutamate receptors.
属性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-cyclohexylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c18-14-8-6-12(7-9-14)10-13-11-16(20)19(17(13)21)15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSJBRAPZCUKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)
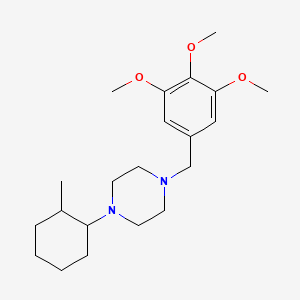

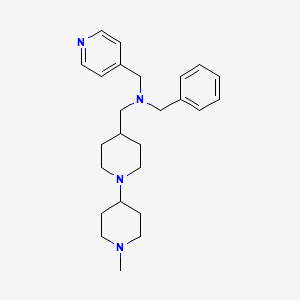
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)
![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
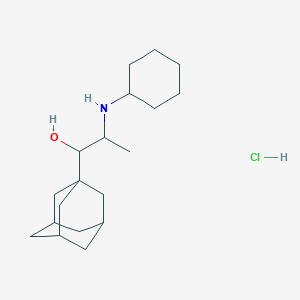
![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
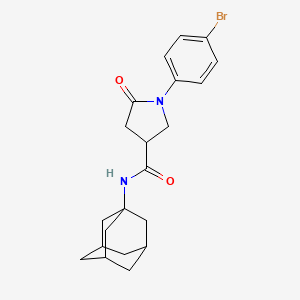
![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
